4-Chlorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of multiple chlorine atoms and a methanesulfonyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base such as triethylamine (Et₃N).
Esterification: The final step involves esterification to form the carboxylate ester using appropriate alcohols and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅)
Sulfonylating Agents: Methanesulfonyl chloride (CH₃SO₂Cl)
Bases: Triethylamine (Et₃N), sodium hydroxide (NaOH)
Catalysts: Acidic or basic catalysts for esterification and hydrolysis
Major Products
Substitution Products: Compounds with different functional groups replacing the chlorine atoms
Oxidation Products: Compounds with higher oxidation states of sulfur or nitrogen
Hydrolysis Products: Carboxylic acids and alcohols
Scientific Research Applications
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxamide: Similar structure but with an amide group instead of an ester.
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-sulfonate: Similar structure but with a sulfonate group.
Uniqueness
4-Chlorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H11Cl3N2O4S |
---|---|
Molecular Weight |
457.7 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H11Cl3N2O4S/c19-12-3-1-11(2-4-12)10-28(25,26)18-22-9-15(21)16(23-18)17(24)27-14-7-5-13(20)6-8-14/h1-9H,10H2 |
InChI Key |
PQQHCNMLFCMFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.